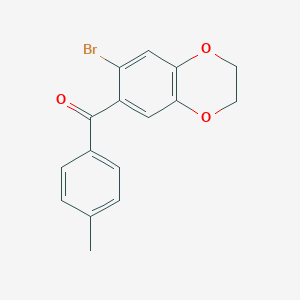![molecular formula C9H10N2O3 B065954 Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate CAS No. 184778-33-4](/img/structure/B65954.png)
Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate is a useful research compound. Its molecular formula is C9H10N2O3 and its molecular weight is 194.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Pharmaceutical Precursor
Methyl-2-formyl benzoate exhibits significant pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Due to its versatility in organic synthesis, it serves as an essential structure and precursor for the discovery of new bioactive molecules. Its synthetic versatility allows it to be used as a raw material for the preparation of medical products, emphasizing its importance in synthetic fields and the pharmaceutical industry (Farooq & Ngaini, 2019).
Antioxidant Properties and Cell Protection
Chromones and their derivatives, including compounds similar to Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate, exhibit significant antioxidant properties. These properties are crucial for neutralizing active oxygen and terminating free radicals processes that can delay or inhibit cell impairment, leading to various diseases. The presence of specific functional groups in chromones is vital for their radical scavenging activity, suggesting the potential of this compound derivatives in mitigating oxidative stress-related cellular damage (Yadav et al., 2014).
DNA Interaction and Potential for Drug Design
Compounds like this compound have the potential to interact with DNA, as evidenced by studies on Hoechst 33258 and its analogues, which bind strongly to the minor groove of double-stranded B-DNA. This binding specificity highlights the potential of such compounds in the realm of rational drug design, offering a model system to investigate molecular bases for DNA sequence recognition and binding. This can lead to the development of novel therapeutic agents targeting specific DNA sequences (Issar & Kakkar, 2013).
Biopolymer Modification and Drug Delivery Applications
The chemical modification of biopolymers using derivatives of this compound can lead to the creation of novel biopolymer ethers and esters with specific properties. These modifications can influence the functionality, degree of substitution, and substitution pattern, impacting the biopolymers' properties and potential applications in drug delivery. Advanced analytical techniques help in understanding structure-property relationships, and the formation of nanoparticles for drug delivery applications highlights the role of these compounds in developing new biomedical materials (Petzold-Welcke et al., 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
methyl 4-[(Z)-N'-hydroxycarbamimidoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-14-9(12)7-4-2-6(3-5-7)8(10)11-13/h2-5,13H,1H3,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHWNCLZGNNKBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C(=N/O)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
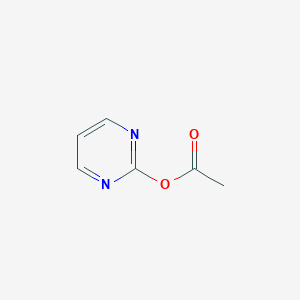
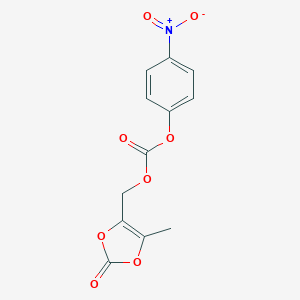
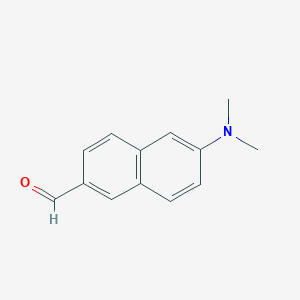
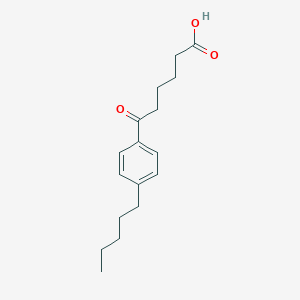
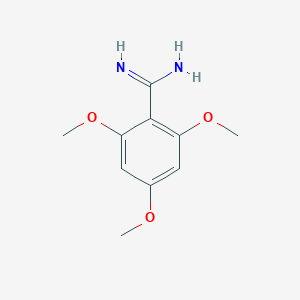
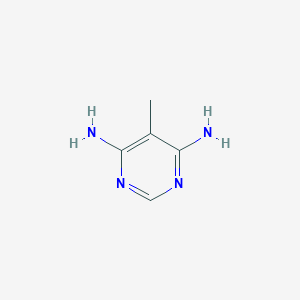
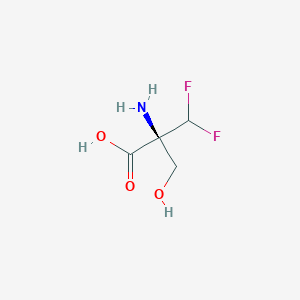
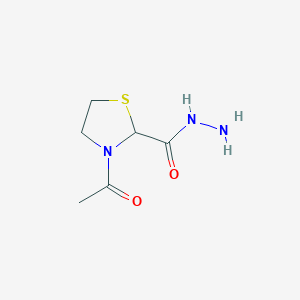
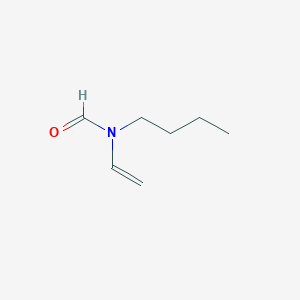
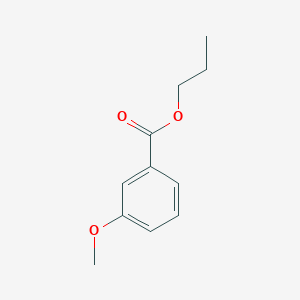
![N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B65899.png)
![(Z)-3-amino-1-[(2S)-1-methylpyrrolidin-2-yl]but-2-en-1-one](/img/structure/B65906.png)
![cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole](/img/structure/B65909.png)
